

# Application Notes and Protocols for the Management of Avelumab Infusion-Related Reactions

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | CD666    |           |
| Cat. No.:            | B1663166 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the identification, management, and investigation of infusion-related reactions (IRRs) associated with avelumab, a human anti-programmed death-ligand 1 (PD-L1) monoclonal antibody.

#### Introduction

Avelumab is an immune checkpoint inhibitor approved for the treatment of various cancers.[1] As with many monoclonal antibody therapies, avelumab administration is associated with a risk of infusion-related reactions (IRRs).[1][2] These reactions are generally mild to moderate in severity and most frequently occur during the initial infusions.[1][2] Understanding the incidence, clinical presentation, and appropriate management of avelumab-associated IRRs is critical for patient safety in both clinical and research settings. Furthermore, a deeper understanding of the underlying pathophysiology can inform the development of safer and more effective immunotherapies.

# Incidence and Clinical Presentation of Avelumab IRRs

Infusion-related reactions are a common adverse event with avelumab treatment. The majority of these reactions are low-grade (Grade 1 or 2) and typically manifest during or shortly after the



infusion.[1][2]

Table 1: Incidence of Avelumab Infusion-Related Reactions (IRRs)

| Study/Data Source                    | Overall Incidence of IRRs | Incidence of Grade<br>≥3 IRRs                             | Notes                                                           |
|--------------------------------------|---------------------------|-----------------------------------------------------------|-----------------------------------------------------------------|
| Retrospective Observational Study[3] | 50.0% (12/24<br>patients) | 0%                                                        | Single-center study.[3]                                         |
| Prescribing<br>Information[4]        | 26%                       | 0.7% (Grade 3: 0.5%,<br>Grade 4: 0.2%)                    | Data from clinical trials.[4]                                   |
| TGA Report[5]                        | Not specified             | 2.7% (12/439<br>patients) during the<br>first 4 infusions | 98.6% of initial IRRs occurred within the first 4 infusions.[5] |

Table 2: Common Signs and Symptoms of Avelumab IRRs

| Symptom                       | Frequency/Notes                           |
|-------------------------------|-------------------------------------------|
| Pyrexia (Fever)               | Commonly reported.[3][5]                  |
| Chills                        | Frequently observed.[3][5]                |
| Flushing                      | A common sign.[5]                         |
| Hypotension                   | Can occur.[5]                             |
| Dyspnea (Shortness of Breath) | A potential symptom.[5]                   |
| Wheezing                      | May be present.[5]                        |
| Back Pain                     | Reported symptom.[5]                      |
| Abdominal Pain                | Can be a sign of an IRR.[5]               |
| Urticaria (Hives)             | A possible dermatologic manifestation.[5] |
| Fatigue                       | Also a reported symptom.[3]               |



## **Pathophysiology of Avelumab IRRs**

The precise mechanism of avelumab-induced IRRs is not fully elucidated but is thought to be distinct from a classic Type I hypersensitivity reaction.[3] Evidence suggests a potential role for cytokine release and antibody-dependent cell-mediated cytotoxicity (ADCC). Avelumab is a human IgG1 monoclonal antibody, and its Fc region can engage with Fc receptors on immune cells, such as natural killer (NK) cells.[6][7] This interaction can trigger the release of pro-inflammatory cytokines, leading to the systemic symptoms observed in IRRs.[3][7]









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Infusion-related reactions with administration of avelumab: mild and manageable side effects PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic Review on Infusion Reactions to and Infusion Rate of Monoclonal Antibodies Used in Cancer Treatment | Anticancer Research [ar.iiarjournals.org]
- 3. Infusion-Related Reactions Subsequent to Avelumab, Durvalumab, and Atezolizumab Administration: A Retrospective Observational Study PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dosing & Administration | BAVENCIO® (avelumab) For HCPs [bavencio.com]
- 5. tga.gov.au [tga.gov.au]
- 6. What is the mechanism of Avelumab? [synapse.patsnap.com]
- 7. Frontiers | Avelumab, an IgG1 anti-PD-L1 Immune Checkpoint Inhibitor, Triggers NK Cell-Mediated Cytotoxicity and Cytokine Production Against Triple Negative Breast Cancer Cells [frontiersin.org]
- To cite this document: BenchChem. [Application Notes and Protocols for the Management of Avelumab Infusion-Related Reactions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663166#avelumab-infusion-reaction-management]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com